Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester
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Overview
Description
Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester is a chemical compound with a complex structure that includes both peroxo and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester typically involves the reaction of ethaneperoxoic acid with 1-cyano-1,4-diphenylbutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include a controlled temperature range and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester can undergo various chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce primary amines.
Scientific Research Applications
Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester involves its functional groups:
Peroxo Group: Acts as an oxidizing agent, transferring oxygen atoms to substrates.
Cyano Group: Can participate in nucleophilic addition reactions, forming new carbon-nitrogen bonds.
Ester Group: Undergoes hydrolysis or transesterification, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester
- Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester
Uniqueness
Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly valuable in synthetic chemistry and materials science, where precise control over chemical reactions is essential.
Properties
CAS No. |
58422-76-7 |
---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(1-cyano-1,4-diphenylbutyl) ethaneperoxoate |
InChI |
InChI=1S/C19H19NO3/c1-16(21)22-23-19(15-20,18-12-6-3-7-13-18)14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13H,8,11,14H2,1H3 |
InChI Key |
MMZVFPJIJDEWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(CCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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